

D-Lyxofuranose CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D*-Lyxofuranose

Cat. No.: B1625174

[Get Quote](#)

An In-depth Technical Guide to D-Lyxofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Lyxofuranose**, a pentose sugar of significant interest in carbohydrate chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and its role as a synthetic building block, particularly in the development of novel therapeutics.

Core Chemical Identity

D-Lyxofuranose is the five-membered ring isomer of the aldopentose sugar D-lyxose. In aqueous solution, D-lyxose exists in equilibrium between its open-chain form and its cyclic furanose and pyranose structures, with the furanose form being a significant contributor. The anomeric carbon in the furanose ring gives rise to two stereoisomers: α -**D-Lyxofuranose** and β -**D-Lyxofuranose**.

Identifier	Value
Molecular Formula	C ₅ H ₁₀ O ₅
Molecular Weight	150.13 g/mol
General CAS Number	532-20-7[1]
α-D-Lyxofuranose CAS	25545-04-4
β-D-Lyxofuranose CAS	7687-39-0

Physicochemical Properties

Experimentally determined physicochemical data for **D-Lyxofuranose** is not widely published. The data presented below is a combination of available experimental data and predicted values. It is soluble in DMSO.

Property	Value	Data Type
Boiling Point	375.4 ± 42.0 °C	Predicted
Density	1.681 ± 0.06 g/cm ³	Predicted
Solubility	Soluble in DMSO	Experimental

Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectral data has been reported for **α-D-Lyxofuranose**.

Experimental Protocols

While a detailed, standalone synthesis protocol for **D-Lyxofuranose** is not commonly published, its preparation is a fundamental step in the synthesis of its derivatives. The general approach involves the use of D-lyxose as the starting material, which itself can be synthesized from more common sugars like D-arabinose. The cyclization to the furanose form is a spontaneous process in solution.

General Synthetic Strategy for D-Lyxofuranoside Derivatives:

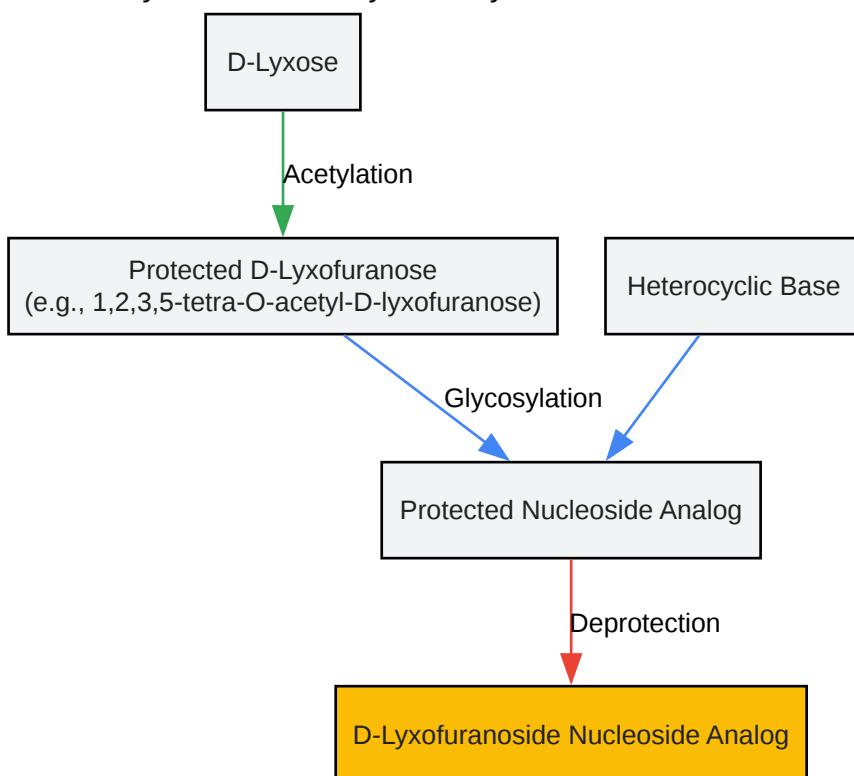
A common synthetic route for producing derivatives of **D-Lyxofuranose** for applications such as antiviral drug development involves a multi-step process.^[2] This strategy is crucial for creating nucleoside analogs where the sugar moiety is **D-Lyxofuranose**.

- Protection of Hydroxyl Groups: The hydroxyl groups of D-lyxose are first protected, typically through acetylation, to form 1,2,3,5-tetra-O-acetyl-**D-lyxofuranose**. This step enhances the solubility of the sugar in organic solvents and activates the anomeric carbon for the subsequent glycosylation reaction.
- Glycosylation: The protected **D-lyxofuranose** is then coupled with a heterocyclic base (a nucleobase or an analog) in a glycosylation reaction. This step forms the crucial bond between the sugar and the base.
- Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

Biological Significance and Applications in Drug Development

D-Lyxofuranose is a key structural component of some natural products and serves as a versatile chiral building block in the synthesis of biologically active molecules.^[2] Its primary significance in drug development is in the synthesis of nucleoside analogs with potential therapeutic activities.

Antiviral Activity of D-Lyxofuranosyl Nucleosides:


Several studies have focused on the synthesis and biological evaluation of nucleoside analogs containing **D-Lyxofuranose**. For instance, certain 2-substituted α -D-lyxofuranosyl benzimidazoles have demonstrated activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.

It is important to note that the biological activity is associated with the derivative, not the unmodified **D-Lyxofuranose**. The sugar itself is not known to be a signaling molecule or to have a direct role in metabolic pathways.

Logical Workflow: Synthesis of D-Lyxofuranoside Nucleosides

The following diagram illustrates the general workflow for the synthesis of D-Lyxofuranoside nucleosides, a key application of **D-Lyxofuranose** in drug development.

General Synthetic Pathway for D-Lyxofuranoside Nucleosides

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for D-Lyxofuranoside nucleoside analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FIGURE 2.5. [Cyclization of acyclic D-glucose to...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A new synthesis of d-lyxose from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-Lyxofuranose CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1625174#d-lyxofuranose-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com